[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine
Overview
Description
Synthesis Analysis
The condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides occurs at the exocyclic nitrogen atom with formation of 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo . By treatment of the latter with acetic anhydride, 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazinium bromides are formed .Molecular Structure Analysis
The structures of the compounds synthesized were determined via 1H NMR spectroscopy and X-ray diffraction .Chemical Reactions Analysis
The interaction of compounds leads to the formation of the ring-opened endo-product and the corresponding regioisomeric exo-product in a 5:1 ratio .Physical and Chemical Properties Analysis
The compound has a molecular weight of 232.67 g/mol. It is a powder at room temperature .Scientific Research Applications
Synthesis and Properties
- A significant body of work has focused on the synthesis of imidazo[2,1-c][1,4]oxazin derivatives. For example, Demchenko et al. (2003) established the condensation process for creating 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c]-1,4-oxazinium bromides, further transformed by acetic anhydride to form 3-aryl-1-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[2,1-c]-1,4-oxazinium bromides. The compounds' structures were elucidated through 1H NMR spectroscopy and X-ray diffraction (Demchenko et al., 2003).
Heterocyclic Systems and Their Derivatives
- Nagarapu and Ravirala (2000) described the synthesis and physical properties of a novel heterocyclic system, benzo[b]imidazo[2',1':2,3][1,3]thiazolo[4,5-e]oxazine, through reactions involving phenacyl bromide. This study adds to the understanding of the diverse chemical behaviors and applications of imidazo-oxazin derivatives (Nagarapu & Ravirala, 2000).
Advanced Synthesis Techniques
- Research has also delved into the development of efficient synthesis methods for imidazo-related compounds. Sadek et al. (2018) introduced a green, multi-component one-pot synthesis approach for novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, showcasing the potential for environmentally friendly synthesis techniques in creating these complex molecules (Sadek et al., 2018).
Structural and Functional Studies
- Studies on the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate and its derivatives by Govindaraj et al. (2014) provide insights into the molecular conformation, aiding in the understanding of the chemical and physical properties of these compounds. Such knowledge is crucial for the application of these substances in various scientific fields (Govindaraj et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-10-3-1-2-9(6-10)11-7-14-12-8-16-5-4-15(11)12/h1-3,6-7H,4-5,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLPKHHXHAORPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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